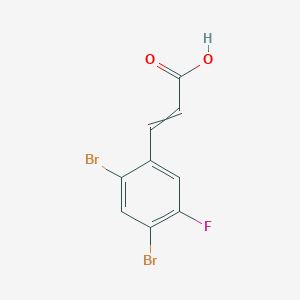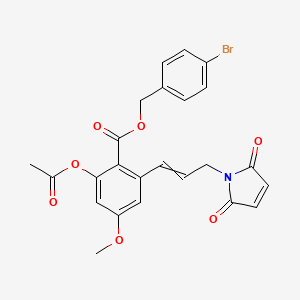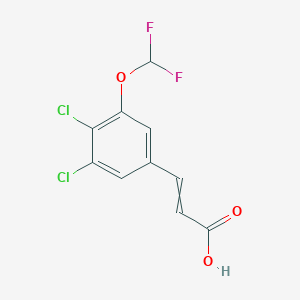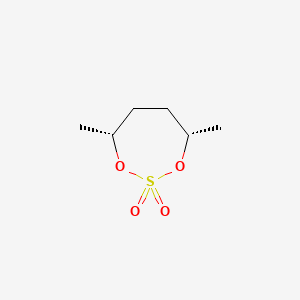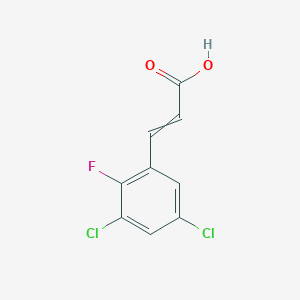
1-(3-Bromo-5-methoxyphenyl)propan-1-amine
Overview
Description
1-(3-Bromo-5-methoxyphenyl)propan-1-amine , also known by its chemical formula C10H14BrNO , is a synthetic organic compound. It belongs to the class of arylalkylamines and contains a bromine atom, a methoxy group, and an amine functional group. The compound’s molecular weight is approximately 244.13 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a propane backbone with a 3-bromo-5-methoxyphenyl group attached. The bromine atom is positioned at the para position relative to the methoxy group. The amine functional group is at the end of the alkyl chain. The stereochemistry (R or S configuration) of the chiral center would be crucial for understanding its biological activity .
Scientific Research Applications
Enantioenriched Synthesis
A significant application of related compounds involves the stereoselective synthesis of enantioenriched amines, which are crucial for the development of antimicrobial agents like Levofloxacin. For example, biotransamination and lipase-catalyzed kinetic resolutions have been employed for the synthesis of enantioenriched amines from bromophenols or brominated pyridine derivatives, demonstrating the compound's utility in producing valuable precursors for antimicrobial agents (Ángela Mourelle-Insua et al., 2016).
Fluorescence Properties and Cytotoxic Activity
Another area of interest is the exploration of fluorescence properties and cytotoxic activity of compounds derived from similar structures. The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their evaluation against various cancer cell lines have shed light on the potential therapeutic applications of these compounds. The fluorescence properties of these derivatives have also been studied, suggesting their usefulness in biomedical imaging and as probes in biological systems (Jasna Kadrić et al., 2014).
Synthesis of Benzimidazoles
The compound's relevance is also seen in the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines. This process highlights the versatility of 1-(3-Bromo-5-methoxyphenyl)propan-1-amine in forming heterocyclic compounds, which have a wide range of applications in medicinal chemistry and drug development (A. Lygin & A. Meijere, 2009).
Antimicrobial and Antifungal Activities
The modification of polymers through the condensation reaction with various amines, including 1-(3-Bromo-5-methoxyphenyl)propan-1-amine, has been explored for developing materials with enhanced antimicrobial and antifungal properties. These materials could be pivotal in medical applications, offering a novel approach to preventing infections and promoting wound healing (Hala M. Aly et al., 2015).
properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEMJIUXFDDPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)

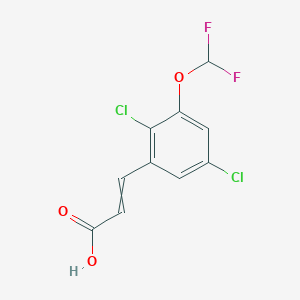
![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)
